molecular formula C14H19NO2 B2464383 tert-Butyl (1-phenylcyclopropyl)carbamate CAS No. 263403-78-7

tert-Butyl (1-phenylcyclopropyl)carbamate

Cat. No.: B2464383
CAS No.: 263403-78-7
M. Wt: 233.311
InChI Key: LOYKYRSYEAFKTO-UHFFFAOYSA-N
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Description

Tert-Butyl (1-phenylcyclopropyl)carbamate is a carbamate compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol.

Scientific Research Applications

Tert-Butyl (1-phenylcyclopropyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for cholinesterases.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a cholinesterase inhibitor for treating neurodegenerative diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet for a similar compound, tert-Butyl carbamate, suggests avoiding dust formation, ingestion, and inhalation . It also recommends wearing personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for the study of tert-Butyl (1-phenylcyclopropyl)carbamate and similar compounds could involve further exploration of their potential as cholinesterase inhibitors . This could have implications for the treatment of conditions like Alzheimer’s disease, which is associated with low levels of acetylcholine in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-phenylcyclopropyl)carbamate typically involves a multi-step process. One common method starts with the formation of 3-phenylcyclobutanone via a [2+2] cycloaddition of styrene with a keteniminium salt . This intermediate is then subjected to further reactions to introduce the tert-butyl carbamate group.

Industrial Production Methods

Industrial production methods for carbamates often involve the reaction of di-tert-butyl dicarbonate or a chloroformate with sodium azide to produce an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement to form an isocyanate derivative, which is then trapped by an amine to form the carbamate .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (1-phenylcyclopropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group into an amine group.

    Substitution: The compound can participate in substitution reactions where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with similar protective properties for amines.

    Phenyl carbamate: Another carbamate derivative with different substituents on the aromatic ring.

    N-Boc-protected amines: Compounds with tert-butyl carbamate groups used for protecting amines during synthesis.

Uniqueness

Tert-Butyl (1-phenylcyclopropyl)carbamate is unique due to its specific structure, which combines a cyclopropyl ring with a phenyl group and a tert-butyl carbamate moiety.

Properties

IUPAC Name

tert-butyl N-(1-phenylcyclopropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-13(2,3)17-12(16)15-14(9-10-14)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYKYRSYEAFKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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